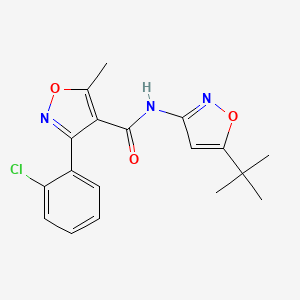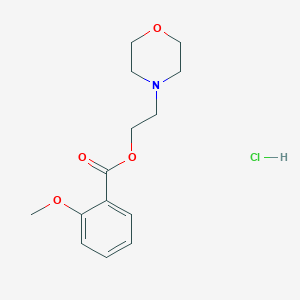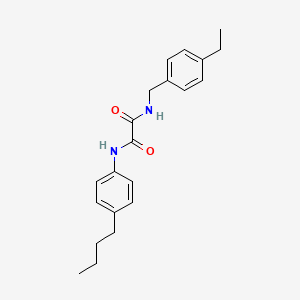
N-(5-tert-butyl-3-isoxazolyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-tert-butyl-3-isoxazolyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide, commonly known as CL-316,243, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CL-316,243 belongs to the class of compounds known as beta-3 adrenergic receptor agonists, which have been shown to play a role in regulating energy homeostasis and metabolism.
Mechanism of Action
CL-316,243 works by activating the beta-3 adrenergic receptor, which is expressed in adipose tissue and plays a role in regulating energy expenditure and thermogenesis. Activation of the beta-3 adrenergic receptor leads to the activation of a signaling pathway that increases the activity of enzymes involved in the breakdown of fat and the production of heat. This leads to an increase in energy expenditure and a reduction in body weight.
Biochemical and Physiological Effects
CL-316,243 has been shown to have a number of biochemical and physiological effects, including increased energy expenditure, increased thermogenesis, and reduced body weight. The compound has also been shown to improve insulin sensitivity and glucose tolerance in animal models, making it a promising candidate for the treatment of diabetes and related disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of CL-316,243 is that it has been extensively studied in animal models, making it a well-characterized compound for use in laboratory experiments. However, one of the limitations of CL-316,243 is that it has not yet been tested in humans, so its safety and efficacy in humans are not yet fully understood. Additionally, the synthesis of CL-316,243 is a complex process that requires expertise in synthetic organic chemistry, which may limit its availability for use in laboratory experiments.
Future Directions
There are a number of future directions for research on CL-316,243. One area of research is the development of analogs of CL-316,243 that may have improved efficacy and safety profiles. Another area of research is the testing of CL-316,243 in human clinical trials to determine its safety and efficacy in humans. Additionally, further research is needed to understand the mechanisms of action of CL-316,243 and its effects on metabolism and energy homeostasis.
Synthesis Methods
The synthesis of CL-316,243 involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are tert-butylamine, 2-chlorobenzaldehyde, and 3-methyl-5-phenylisoxazole-4-carboxylic acid. These materials are reacted together under controlled conditions to produce the final product, CL-316,243. The synthesis of CL-316,243 is a complex process that requires expertise in synthetic organic chemistry.
Scientific Research Applications
CL-316,243 has been extensively studied for its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. The compound has been shown to activate the beta-3 adrenergic receptor, which is involved in the regulation of energy expenditure and thermogenesis. CL-316,243 has been shown to increase energy expenditure and reduce body weight in animal models, making it a promising candidate for the treatment of obesity and related disorders.
properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-10-15(16(22-24-10)11-7-5-6-8-12(11)19)17(23)20-14-9-13(25-21-14)18(2,3)4/h5-9H,1-4H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWDBUHODZYPGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NOC(=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4959859.png)

![1-ethyl-7,8-dimethoxy-5-(3-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4959872.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(4-pyridinyl)propanamide](/img/structure/B4959877.png)
![3-{2-[2-(methylthio)-1-buten-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium-1-yl}-1-propanesulfinate](/img/structure/B4959878.png)

![methyl 4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4959886.png)
![N-(2,3-dimethylphenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4959889.png)

![N-(4-methoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4959898.png)



